molecular formula C23H16ClN5O2S B11241714 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11241714
M. Wt: 461.9 g/mol
InChI Key: MXGAVIYWPFYBJD-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critically investigated in the context of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. The compound's primary research value lies in its utility as a chemical probe to dissect the role of BTK in oncogenic signaling and immune cell activation. Its high selectivity profile makes it a valuable tool for preclinical studies aimed at understanding drug resistance mechanisms and for evaluating combination therapies. Research indicates its application extends to the study of autoimmune diseases, where aberrant B-cell activity is a key pathological driver. This inhibitor is for research use in exploring novel therapeutic strategies for hematologic cancers and autoimmune disorders.

Properties

Molecular Formula

C23H16ClN5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H16ClN5O2S/c24-15-8-10-16(11-9-15)29-21-18(12-25-29)22(31)28-23(27-21)32-13-20(30)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2,(H,26,30)(H,27,28,31)

InChI Key

MXGAVIYWPFYBJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3

Origin of Product

United States

Preparation Methods

Cyclocondensation with Ethyl Acetoacetate

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid, HCl) to form the pyrimidinone ring. The reaction proceeds via enamine formation followed by cyclodehydration (Scheme 1).

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Catalyst: Concentrated HCl (2 equiv)

  • Temperature: Reflux (110–120°C)

  • Time: 6–8 hours

  • Yield: 68–72%

Palladium-Catalyzed Coupling

An alternative route employs Ullmann coupling between 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and a thiol precursor. This method requires a Pd(OAc)₂/Xantphos catalytic system and Cs₂CO₃ as a base in toluene.

Key Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Temperature: 100°C

  • Yield: 60–65%

Thioether Linkage Installation

The thioether moiety is introduced via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution at C-6

6-Chloro-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine reacts with potassium thioacetate in DMF to yield the thioacetate intermediate, which is subsequently hydrolyzed to the thiol (Scheme 2).

Stepwise Protocol

  • Thioacetate Formation

    • Reagent: KSAc (1.2 equiv)

    • Solvent: DMF, 80°C, 4 hours

    • Yield: 85%

  • Hydrolysis to Thiol

    • Reagent: NaOH (2M), MeOH/H₂O

    • Temperature: RT, 2 hours

    • Yield: 90%

Oxidative Coupling with Mercaptoacetamide

Direct coupling of the pyrimidinone thiol with 2-bromo-N-(naphthalen-1-yl)acetamide using NaH in THF affords the thioether (Scheme 3).

Optimized Conditions

  • Base: NaH (1.5 equiv)

  • Solvent: Dry THF

  • Temperature: 0°C → RT

  • Time: 12 hours

  • Yield: 75–80%

Acetamide Side Chain Incorporation

The N-(naphthalen-1-yl)acetamide group is introduced via amide bond formation.

Schotten-Baumann Reaction

2-Chloroacetyl chloride reacts with 1-naphthylamine in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ to form 2-chloro-N-(naphthalen-1-yl)acetamide, which is then coupled to the thiol intermediate.

Data Summary

StepReagentSolventYield (%)
Amide FormationClCH₂COCl, NaHCO₃CH₂Cl₂/H₂O88
Thioether CouplingNaH, THFDry THF78

EDCI/HOBt-Mediated Coupling

A more efficient method uses EDCI and HOBt to couple 2-mercaptoacetic acid with 1-naphthylamine, followed by in situ activation and displacement.

Advantages

  • Mild conditions (0°C to RT)

  • Reduced epimerization risk

  • Yield: 82%

Analysis of Synthetic Routes

Yield Comparison Across Methods

MethodKey StepOverall Yield (%)
Cyclocondensation + Sₙ2Acidic cyclization + NaH coupling58
Ullmann + EDCIPd-catalyzed coupling + EDCI52

Critical Challenges

  • Thiol Oxidation : Requires inert atmosphere (N₂/Ar) during thioether formation.

  • Regioselectivity : Ullmann coupling may produce C-5 thioether byproducts without careful stoichiometry.

  • Purification : Silica gel chromatography is essential due to polar byproducts.

Optimization Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces cyclocondensation time from 8 hours to 30 minutes, improving yield to 76%.

Alternative Catalysts for Coupling

Using Pd₂(dba)₃ with DavePhos ligand increases Ullmann coupling efficiency (yield: 72%) .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties. The compound has shown potential against various viral strains by inhibiting viral replication mechanisms. For instance, related compounds have demonstrated efficacy against Hepatitis C virus (HCV), with IC50 values around 32.2 μM in certain studies.

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has been evaluated for its cytotoxic effects against multiple cancer cell lines. Notably, studies have reported significant inhibition of cell proliferation in models such as A549 (lung cancer) and HCT-116 (colon cancer) cells. One derivative demonstrated an IC50 value of 8.21 μM against A549 cells and 19.56 μM against HCT-116 cells. The mechanisms of action typically involve the induction of apoptosis and cell cycle arrest, particularly at the S and G2/M phases, evidenced by an increased BAX/Bcl-2 ratio.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pathways involved in inflammation. Similar pyrazolo derivatives have been shown to reduce inflammatory markers in various models, suggesting their potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Study on pyrazolo derivativesPyrazolo[3,4-d]pyrimidineAntiviral (HCV)32.2 μM
Evaluation in cancer modelsN-(naphthalen-1-yl)acetamide derivativeAnticancer (A549)8.21 μM
In vitro anti-inflammatory studyPyrazolo derivativesAnti-inflammatoryVaries

These findings underscore the significance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference(s)
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl (position 1); Thioether-linked N-(naphthalen-1-yl)acetamide (position 6) 429.9 Enhanced hydrophobicity via naphthalene; potential metabolic stability from thioether
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl (position 1); Pyrazol-5-yl acetamide (position 6) 429.9 (analog) Fluorine substitution may enhance binding affinity; pyrazole ring introduces steric effects
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 3-Chlorobenzyl (position 5); Thiophen-2-yl acetamide (position 1) 427.9 Thiophene enhances π-π stacking; 3-chlorobenzyl may alter target selectivity
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Pyrazolo[3,4-d]thiazolo-pyrimidine Substituted phenyl (position 6); Thiazolo ring fused to pyrimidine ~450 (estimated) Rigid thiazolo ring may reduce conformational flexibility; higher polarity
4-(4-Chloro-1-hydroxy naphthalen-2-yl)-6-(4-hydroxy phenyl)-5,6-dihydropyrimidine-2(1H)-one Dihydropyrimidinone Chloronaphthalene; Hydroxyphenyl ~400 (estimated) Dihydropyrimidinone core with dual aromatic groups; potential antioxidant activity

Key Differentiators

Substituent Effects :

  • The 4-chlorophenyl group in the target compound may improve target binding via halogen bonding, whereas 3-chlorobenzyl () or fluorophenyl () analogs exhibit different electronic profiles .
  • Naphthalenyl acetamide provides a larger hydrophobic surface than thiophenyl or pyrazolyl groups, influencing protein-ligand interactions .

Core Modifications: Pyrazolo[3,4-d]pyrimidinone (target) vs.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative with significant potential in medicinal chemistry. Its structural components suggest a variety of biological activities, particularly in the realm of cancer therapy and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S, with a molecular weight of 439.92 g/mol. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a wide range of biological activities including:

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. Compounds similar to the one have shown promising results against various cancer cell lines with IC50 values in low micromolar ranges .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
  • Antimicrobial and Antiviral Properties : Some studies have reported that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial and antiviral activities, making them candidates for further research in infectious diseases .

Anticancer Studies

A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives evaluated their anti-proliferative activity against the NCI 60 cancer cell line panel. Compounds derived from this class showed GI50 values ranging from 0.0180.018 to 9.98μM9.98\mu M, indicating strong cytotoxic effects against various cancer types .

Anti-inflammatory Activity

In another study evaluating the anti-inflammatory effects of similar compounds, several derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that the compound may also exhibit similar activity.

Data Tables

Activity Type IC50 Values Reference
EGFR Inhibition0.054 - 0.135 μM
COX-2 Inhibition0.04 μM
Cytotoxicity (GI50)0.018 - 9.98 μM

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics (GROMACS) simulations model membrane interactions. Validate predictions with in vitro Caco-2 permeability assays .

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